molecular formula C18H11F3N2O4S B2602414 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 252027-01-3

3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2602414
CAS No.: 252027-01-3
M. Wt: 408.35
InChI Key: QPYUYEGSCVKYHD-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 2-nitrophenoxy group at the 3-position and a 4-(trifluoromethyl)phenyl carboxamide moiety at the 2-position. The nitro group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4S/c19-18(20,21)11-5-7-12(8-6-11)22-17(24)16-15(9-10-28-16)27-14-4-2-1-3-13(14)23(25)26/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYUYEGSCVKYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common route includes the nitration of phenol to obtain 2-nitrophenol, which is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form the nitrophenoxy-thiophene intermediate. This intermediate is then coupled with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C18H11F3N2O4SC_{18}H_{11}F_3N_2O_4S and a molecular weight of 408.35 g/mol. Its structure includes:

  • A thiophene ring , contributing to its electronic properties.
  • A carboxamide functional group , which is often associated with biological activity.
  • Multiple fluorinated and nitro-substituents on the aromatic rings, enhancing its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, the presence of the trifluoromethyl group is known to enhance the efficacy of drugs targeting specific cancer cell lines. The compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) has been highlighted in studies, suggesting its potential as a therapeutic agent in oncology .

Antitubercular Potential

A study focusing on carboxamide derivatives reported that certain compounds, structurally related to 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, showed significant activity against Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications in the thiophene and carboxamide moieties could enhance antitubercular activity .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could impact biochemical pathways related to diseases such as cancer and inflammation. Further investigations are required to elucidate its binding affinities and mechanisms of action.

Material Science Applications

The unique chemical properties of 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide make it suitable for applications in material sciences, particularly in the development of organic semiconductors and photovoltaic materials. Its electronic properties are influenced by the thiophene ring, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Studies

  • Anticancer Studies :
    • A recent study evaluated various compounds similar to 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide against breast cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced potency .
  • Antitubercular Activity :
    • In vitro studies assessed the efficacy of carboxamide derivatives against M. tuberculosis, with several compounds demonstrating MIC values lower than those of established drugs like isoniazid, indicating potential for development into new antitubercular agents .

Mechanism of Action

The mechanism of action of 3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenoxy group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Thiophene vs. Other Heterocycles: The compound N-(2-nitrophenyl)thiophene-2-carboxamide () shares the thiophene-carboxamide backbone but lacks the phenoxy group. Its dihedral angle between benzene and thiophene rings (8.5–13.5°) is comparable to furan analogs (e.g., 9.7° in N-(2-nitrophenyl)furan-2-carboxamide), highlighting geometric flexibility influenced by heterocycle choice . N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () replaces the phenoxy group with a thiazole ring, introducing a methoxy-trifluoromethylphenyl substituent. This modification alters electronic properties and reduces purity (42% vs. 99% in difluorophenyl analogs), suggesting synthetic challenges with bulky groups .
  • Substituent Effects: 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide () replaces the nitrophenoxy group with a sulfonyl-dichlorobenzyl group, increasing molecular weight (MW: ~450 g/mol) and hydrophobicity. Sulfonyl groups may enhance target binding but reduce metabolic stability compared to nitro groups . N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide () features a chloro-nitrophenyl group directly attached to the carboxamide. The para-chloro and meta-nitro substituents create distinct electronic effects compared to the target compound’s para-trifluoromethyl and ortho-nitrophenoxy groups .

Physicochemical Profiles :

Compound Name Molecular Formula MW (g/mol) Key Substituents Purity/Yield
Target Compound* C₁₈H₁₂F₃N₂O₄S ~400 2-Nitrophenoxy, 4-CF₃-phenyl N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 264.26 2-Nitrophenyl 99% (m.p. 397 K)
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide C₁₁H₇ClN₂O₃S 282.75 4-Chloro-3-nitrophenyl N/A
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-thiophene-2-carboxamide C₁₉H₁₁Cl₂F₃NO₄S₂ 528.34 Sulfonyl-dichlorobenzyl, trifluoromethoxy N/A

*Estimated based on structural analogs.

Key Differentiators

Phenoxy vs. Direct Attachment: The 2-nitrophenoxy group in the target compound introduces steric and electronic effects distinct from directly attached nitro-phenyl groups (e.g., ). This may enhance solubility or alter binding kinetics.

Trifluoromethyl Positioning: The para-trifluoromethyl group (target) vs.

Synthetic Complexity : Bulky substituents (e.g., thiazole in ) reduce purity, whereas simpler carboxamides () achieve higher yields, highlighting trade-offs in design .

Q & A

Advanced Research Question

  • Electron-Withdrawing Effects : Nitro groups reduce electron density on the thiophene ring, altering redox behavior (e.g., E₁/2 shifts in cyclic voltammetry) .
  • Hydrophobic Interactions : Trifluoromethyl groups enhance lipophilicity (clogP +3.5), improving membrane permeability .
  • Steric Effects : Ortho-substituents (e.g., 2-nitrophenoxy) restrict rotational freedom, impacting target binding .

What are the crystallographic insights into intermolecular interactions for this compound?

Advanced Research Question
X-ray data reveal non-classical packing motifs:

  • Weak Interactions : C–H⋯O (2.5–3.0 Å) and C–H⋯S (3.2–3.5 Å) stabilize the crystal lattice .
  • Dihedral Angles : A 13.5° angle between nitrophenyl and thiophene rings suggests partial conjugation, validated by DFT .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs, critical for supramolecular assembly .

How can structural analogs guide SAR studies for antimicrobial or antiviral applications?

Advanced Research Question

  • Bioisosteric Replacement : Replace thiophene with furan (e.g., reduced genotoxicity ) or pyrimidine (enhanced solubility ).
  • Pharmacophore Mapping : Align nitro and trifluoromethyl groups with hydrophobic pockets in viral targets (e.g., Ebola GP1 ).
  • MIC/MBC Ratios : For analogs with MIC ≤1 µM, assess time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

What experimental protocols validate metabolic stability and toxicity profiles?

Advanced Research Question

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ >30 min desirable) .
  • Ames Test : Use TA98/TA100 strains to assess mutagenicity (e.g., nitro-group reduction risks ).
  • Cytotoxicity : Screen against HEK293 or HepG2 cells (IC₅₀ >10 µM indicates selectivity ).

Table 1: Comparative Synthesis Data for Analogous Thiophene Carboxamides

Compound IDYield (%)Melting Point (°C)Key SubstituentsBioactivity (MIC, µM)Source
54 34169–1714-Chlorophenyl2.1 (Ebola)[1]
59 22224–2263-Chlorophenyl5.6 (Ebola)[1]
1j 68N/A3-CF₃-phenyl0.15 (Staphylococcus)[20]

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